(2S)-6-Amino-2-({[6-({[(1S)-5-amino-1-carboxypentyl]carbamoyl}amino)hexyl]carbamoyl}amino)hexanoic acid
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Overview
Description
(2S)-6-Amino-2-({[6-({[(1S)-5-amino-1-carboxypentyl]carbamoyl}amino)hexyl]carbamoyl}amino)hexanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino and carboxyl groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-6-Amino-2-({[6-({[(1S)-5-amino-1-carboxypentyl]carbamoyl}amino)hexyl]carbamoyl}amino)hexanoic acid typically involves multi-step organic synthesis. The process begins with the preparation of the core hexanoic acid structure, followed by the sequential addition of amino and carbamoyl groups. Common reagents used in these reactions include amino acids, carbamoyl chlorides, and protecting groups to ensure selective reactions at specific sites.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to maintain the stability of the compound and minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
(2S)-6-Amino-2-({[6-({[(1S)-5-amino-1-carboxypentyl]carbamoyl}amino)hexyl]carbamoyl}amino)hexanoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S)-6-Amino-2-({[6-({[(1S)-5-amino-1-carboxypentyl]carbamoyl}amino)hexyl]carbamoyl}amino)hexanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-6-Amino-2-({[6-({[(1S)-5-amino-1-carboxypentyl]carbamoyl}amino)hexyl]carbamoyl}amino)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S)-6-Amino-2-({[6-({[(1S)-5-amino-1-carboxypentyl]carbamoyl}amino)hexyl]carbamoyl}amino)hexanoic acid include:
γ-Secretase Inhibitor XXI, Compound E: A potent inhibitor of γ-secretase and Notch processing.
1-(5,5,5-Trichloropentyl)-1H-1,2,4-Triazole Compound with Dichloromanganese Dihydrate: A compound with significant biochemical activity.
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical reactions and applications. Its multiple functional groups enable it to participate in a wide range of biochemical interactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H40N6O6 |
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Molecular Weight |
460.6 g/mol |
IUPAC Name |
6-amino-2-[6-[(5-amino-1-carboxypentyl)carbamoylamino]hexylcarbamoylamino]hexanoic acid |
InChI |
InChI=1S/C20H40N6O6/c21-11-5-3-9-15(17(27)28)25-19(31)23-13-7-1-2-8-14-24-20(32)26-16(18(29)30)10-4-6-12-22/h15-16H,1-14,21-22H2,(H,27,28)(H,29,30)(H2,23,25,31)(H2,24,26,32) |
InChI Key |
XINOBSKSTMDBRY-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCNC(=O)NC(CCCCN)C(=O)O)CCNC(=O)NC(CCCCN)C(=O)O |
Origin of Product |
United States |
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